molecular formula C17H23N5O8 B12076323 Nucleoside oQ

Nucleoside oQ

Cat. No.: B12076323
M. Wt: 425.4 g/mol
InChI Key: RRCFLRBBBFZLSB-UHFFFAOYSA-N
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Description

Nucleoside oQ is a synthetic compound that belongs to the class of nucleosides, which are glycosylamines consisting of a nucleobase (a nitrogenous base) and a five-carbon sugar (ribose or deoxyribose) Nucleosides are fundamental components of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleosides typically involves the coupling of a nucleophilic heterocyclic base with an electrophilic sugar. One common method is the silyl-Hilbert-Johnson (SHJ) reaction, which employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid . This method is favored for its mild reaction conditions and high yields. The reaction conditions often include the use of trimethylsilyl triflate as the Lewis acid and protected sugar acetates as the electrophilic sugar derivatives.

Industrial Production Methods

Industrial production of nucleosides, including nucleoside oQ, often involves large-scale chemical synthesis and biotransformation processes. These methods include the degradation of nucleic acids, chemical synthesis, and biotransformation using microbial or enzymatic systems . High-performance liquid chromatography (HPLC) and column chromatography are commonly used for the purification of nucleosides on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Nucleoside oQ undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nucleoside oxides, while reduction can yield nucleoside alcohols.

Scientific Research Applications

Nucleoside oQ has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of nucleoside oQ involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. This compound targets viral polymerases and human enzymes, leading to the disruption of key biological pathways .

Comparison with Similar Compounds

Nucleoside oQ can be compared with other nucleoside analogs such as remdesivir, favipiravir, and molnupiravir. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular modifications, which may confer distinct biological activities and therapeutic potential.

List of Similar Compounds

  • Remdesivir
  • Favipiravir
  • Molnupiravir
  • Acyclovir
  • Zidovudine

Properties

Molecular Formula

C17H23N5O8

Molecular Weight

425.4 g/mol

IUPAC Name

2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28)

InChI Key

RRCFLRBBBFZLSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O

Origin of Product

United States

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